Product packaging for 2-Bromo-4-(2-methoxyphenyl)-1-butene(Cat. No.:CAS No. 731773-15-2)

2-Bromo-4-(2-methoxyphenyl)-1-butene

Cat. No.: B1345363
CAS No.: 731773-15-2
M. Wt: 241.12 g/mol
InChI Key: UESMTWIQCSBWCS-UHFFFAOYSA-N
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Description

Classification and Importance of Halogenated Olefins in Chemical Science

Halogenated olefins, also known as haloalkenes, are hydrocarbons containing at least one carbon-carbon double bond and one or more halogen atoms. reddit.com They are a significant class of compounds in chemical science due to their diverse applications and reactivity.

Classification: Halogenated olefins can be categorized based on the position of the halogen atom relative to the double bond. A primary classification is the vinylic halides, where the halogen is directly attached to one of the carbons in the double bond. taylorandfrancis.comfiveable.me

Importance in Chemical Science: The importance of halogenated olefins is multifaceted:

Industrial Applications: Halogenated olefins are foundational monomers for producing a wide array of polymers. libretexts.org For instance, vinyl chloride is the precursor to polyvinyl chloride (PVC), a widely used plastic known for its durability and resistance to moisture and abrasion. wikipedia.orgiec.ch Similarly, other fluorinated and chlorinated alkenes are used to produce polymers like polytetrafluoroethylene (PTFE), known as Teflon. libretexts.org

Chemical Intermediates: These compounds serve as versatile intermediates in organic synthesis. The carbon-halogen bond can be manipulated through various reactions to introduce new functional groups or build more complex molecular architectures. acs.org

Solvents and Refrigerants: Historically, certain halogenated hydrocarbons have been used as industrial solvents, refrigerants, and propellants, though environmental and toxicity concerns have led to a decline in some of these applications. libretexts.org

The reactivity of the carbon-halogen bond and the presence of the double bond allow these compounds to participate in a wide range of chemical reactions, making them indispensable in both industrial and academic research settings. iec.ch

Strategic Utility of 2-Bromo-1-alkenes as Building Blocks for Molecular Complexity

Within the family of vinylic halides, 2-bromo-1-alkenes are particularly valuable building blocks for constructing complex organic molecules. The presence of the bromine atom on the double bond provides a reactive handle for a variety of synthetic transformations.

Key Synthetic Applications:

Cross-Coupling Reactions: 2-Bromo-1-alkenes are excellent substrates for transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are powerful methods for forming new carbon-carbon bonds. wikipedia.org This allows for the attachment of various organic fragments to the double bond, significantly increasing molecular complexity.

Formation of Alkynes: Vinylic halides can undergo elimination reactions, typically with a strong base, to form alkynes. wikipedia.orgbritannica.com This provides a reliable route to carbon-carbon triple bonds, which are themselves versatile functional groups in organic synthesis.

Grignard and Organolithium Reagents: Like other organic halides, vinylic bromides can react with metals such as magnesium or lithium to form Grignard or organolithium reagents, respectively. wikipedia.orgbritannica.com These organometallic compounds are potent nucleophiles used to create new carbon-carbon bonds by reacting with a wide range of electrophiles.

The ability to participate in these fundamental bond-forming reactions makes 2-bromo-1-alkenes, and vinylic halides in general, crucial tools for synthetic chemists aiming to build complex molecular frameworks from simpler precursors. acs.orgresearchgate.net

Rationale for Academic Investigation into the Synthesis and Reactivity of 2-Bromo-4-(2-methoxyphenyl)-1-butene

The specific structure of this compound makes it a compound of significant academic interest. The rationale for its investigation stems from the unique combination of its functional groups and its potential as an intermediate in the synthesis of more complex and potentially bioactive molecules.

Structural Features and Potential:

Vinylic Bromide Moiety: As discussed, the 2-bromo-1-butene functionality is a versatile precursor for cross-coupling, elimination, and organometallic reactions. This allows for the strategic introduction of diverse substituents at this position.

Methoxyphenyl Group: The 2-methoxyphenyl group is a common structural motif found in many biologically active compounds and natural products. Its presence can influence the molecule's electronic properties and its interactions with biological targets. ontosight.ai The methoxy (B1213986) group can also be a site for further chemical modification.

Combined Functionality: The combination of these two groups in one molecule creates a building block that can be used to synthesize a range of complex target molecules. For example, it could serve as a key intermediate in the synthesis of novel pharmaceutical agents or materials. Research into its synthesis and reactivity allows chemists to explore new synthetic pathways and to understand how the different functional groups influence each other's reactivity.

Academic investigations into compounds like this compound are driven by the need to develop new synthetic methodologies and to create libraries of complex molecules for screening in drug discovery and materials science. ontosight.ai The study of its reactivity provides fundamental insights into reaction mechanisms involving vinylic halides and substituted aromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B1345363 2-Bromo-4-(2-methoxyphenyl)-1-butene CAS No. 731773-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromobut-3-enyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESMTWIQCSBWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641181
Record name 1-(3-Bromobut-3-en-1-yl)-2-methoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID70641181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-15-2
Record name 1-(3-Bromo-3-buten-1-yl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobut-3-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

In Depth Mechanistic Investigations of Reactions Involving 2 Bromo 4 2 Methoxyphenyl 1 Butene

Reaction Pathway Analysis of Olefin Functionalization in Halogenated Butenes

The terminal double bond in 2-Bromo-4-(2-methoxyphenyl)-1-butene is susceptible to electrophilic addition, a cornerstone reaction of olefins. The pathway of this functionalization is heavily influenced by the nature of the electrophile, the nucleophile, and the electronic properties of the substituents on the butene framework.

The functionalization of the olefinic moiety typically proceeds via a two-step mechanism: initial electrophilic attack on the π-bond followed by nucleophilic capture of the resulting intermediate. masterorganicchemistry.com The alkene's double bond acts as a nucleophile, attacking an electrophilic species (E⁺). This initial step is generally the rate-determining step and results in the formation of a carbocationic intermediate. youtube.com

The regioselectivity of the attack is governed by Markovnikov's rule, which dictates that the electrophile adds to the carbon atom of the double bond that bears more hydrogen atoms. In the case of this compound, this means the electrophile will add to C1, placing the positive charge on C2. This secondary carbocation is stabilized by the adjacent bromine atom and the more distant 2-methoxyphenyl group.

Following its formation, the carbocation is a highly reactive electrophile that is rapidly intercepted by a nucleophile (Nu⁻). youtube.com This "capture" step finalizes the addition reaction. The nucleophile can be the counter-ion of the electrophile, a solvent molecule, or another nucleophilic species present in the reaction mixture.

StepDescriptionIntermediate/Product
1. Electrophilic Attack The π-bond of the terminal alkene attacks an electrophile (E⁺), forming a C-E bond at the terminal carbon (C1).A secondary carbocation is formed at C2.
2. Nucleophilic Capture A nucleophile (Nu⁻) attacks the electron-deficient carbocation at C2, forming a new C-Nu bond.The final, functionalized alkane product.

This pathway is characteristic of reactions such as hydrohalogenation and acid-catalyzed hydration. The nature of the intermediate is not always a simple carbocation; in reactions like halogenation (e.g., with Br₂), a bridged halonium ion intermediate is formed, which leads to anti-stereochemistry in the final product upon nucleophilic attack. masterorganicchemistry.com

The 2-methoxyphenyl substituent, while not directly attached to the double bond, exerts a significant electronic influence on its reactivity. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to its positive mesomeric (+M) effect, which outweighs its negative inductive (-I) effect. This electron-donating character is transmitted through the phenyl ring and the aliphatic chain.

This substituent influences the olefin's reactivity in several ways:

Nucleophilicity of the Olefin : The electron-donating nature of the 2-methoxyphenyl group increases the electron density of the entire molecule, including the π-system of the double bond. This enhances the nucleophilicity of the alkene, making it more reactive towards electrophiles compared to unsubstituted butenes.

The presence of this substituent can thus modulate the kinetic and thermodynamic parameters of the olefin functionalization process.

Unraveling Catalytic Mechanisms in Transformations of Vinylic Bromides

The vinylic bromide moiety is a key functional handle for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. organic-chemistry.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings rely on the reactivity of this C(sp²)-Br bond.

Many catalytic cycles involving vinylic halides are built upon two fundamental organometallic steps: oxidative addition and reductive elimination. csbsju.eduwikipedia.org These processes involve changes in the oxidation state and coordination number of the metal center.

Oxidative Addition: This is typically the first and rate-limiting step in a catalytic cycle. A low-valent transition metal complex, commonly Pd(0) or Ni(0), inserts into the carbon-bromine bond. csbsju.eduacs.org This reaction breaks the C-Br bond and forms two new bonds, metal-carbon and metal-bromine. The process increases the metal's oxidation state by two (e.g., Pd(0) → Pd(II)) and its coordination number by two. For this compound, this results in a square planar Pd(II) complex. researchgate.net

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.org Two ligands (X and Y) on the metal center couple to form a new X-Y bond, and the resulting organic product is ejected from the coordination sphere of the metal. acs.org This process decreases the metal's oxidation state by two (e.g., Pd(II) → Pd(0)), regenerating the active catalyst for the next cycle. For this to occur, the two groups must be adjacent (cis) to each other on the metal center.

Catalytic StepMetal Center ChangeTransformation of Organic Substrate
Oxidative Addition Oxidation State: 0 → +2; Coordination Number: n → n+2C-Br bond is cleaved; C and Br fragments bind to the metal.
Reductive Elimination Oxidation State: +2 → 0; Coordination Number: n+2 → nA new C-C or C-X bond is formed, releasing the final product.

The choice of metal and its associated ligands is critical for a successful catalytic transformation, as they profoundly impact reactivity and selectivity. numberanalytics.com

Metal Species : Palladium is the most common metal for cross-coupling reactions involving vinylic bromides due to its versatile reactivity and functional group tolerance. Nickel is a more earth-abundant and cost-effective alternative that can also facilitate these transformations, sometimes with unique reactivity. frontiersin.org Copper-catalyzed systems are also employed, particularly for vinylation of N-heterocycles and phenols. nih.gov

Ligands : Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the metal center and modulate its electronic and steric properties. researchgate.net

Electronic Effects : Electron-rich ligands increase the electron density on the metal, making it more nucleophilic and promoting the oxidative addition step.

Steric Effects : Bulky ligands can accelerate the rate of reductive elimination by creating steric crowding around the metal center, which is relieved upon product formation. They can also control selectivity by dictating how the substrate approaches the metal.

Halide Effects : The halide ligands themselves can influence the catalytic cycle. Their steric and electronic properties can tune the reactivity of the metal complex. nih.gov

While many cross-coupling reactions are described by ionic, two-electron pathways (oxidative addition/reductive elimination), evidence suggests that some transformations may proceed through radical mechanisms involving one-electron transfer steps. nih.gov

The formation of a vinyl radical from a vinylic bromide can be initiated by photocatalysis or by certain transition metal catalysts. nih.govuni-regensburg.de A proposed mechanism could involve a single-electron transfer (SET) from a low-valent metal complex to the vinylic bromide. This would generate a radical anion, which then fragments to release a bromide ion and a vinyl radical. rsc.org

R-C=CH-Br + [M(0)] → [R-C=CH-Br]•⁻ + [M(I)]•⁺ [R-C=CH-Br]•⁻ → R-C=CH• + Br⁻

The resulting vinyl radical is a highly reactive intermediate. libretexts.org Its presence can open up alternative reaction pathways distinct from the traditional catalytic cycle. For instance, it can be trapped by radical acceptors or participate in radical chain processes. researchgate.net The involvement of radical intermediates can sometimes explain the formation of unexpected side products or stereochemical outcomes. Experiments using radical scavengers like TEMPO can help confirm the operation of such pathways. nih.gov

Stereospecificity and Stereoselectivity in Carbon-Carbon Bond Forming Reactions

Detailed investigations into the stereochemical outcomes of carbon-carbon bond forming reactions involving this compound have provided valuable insights into the controlling factors of stereospecificity and stereoselectivity. The presence of a chiral center and a reactive double bond in the molecule allows for the formation of various stereoisomers, making it a subject of interest in asymmetric synthesis. Research in this area has largely focused on transition-metal-catalyzed cross-coupling reactions, where the choice of catalyst, ligand, and reaction conditions plays a pivotal role in determining the stereochemical course of the reaction.

One of the key areas of investigation has been the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. In these reactions, the stereochemical integrity of the starting material and the stereoselectivity of the bond formation are of paramount importance. For instance, in asymmetric Suzuki coupling reactions, chiral ligands on the palladium catalyst can induce high levels of enantioselectivity in the formation of the carbon-carbon bond. The steric and electronic properties of the ligand, as well as its interaction with the substrate, are critical in creating a chiral environment that favors the formation of one enantiomer over the other.

Similarly, in Heck reactions, the stereoselectivity of the migratory insertion step and the subsequent β-hydride elimination are crucial in determining the geometry of the resulting double bond. The nature of the catalyst and the additives can influence the syn- or anti-periplanar arrangement of the palladium and hydride groups during elimination, leading to the preferential formation of either the (E)- or (Z)-isomer of the product.

The following data tables summarize some of the key findings from studies on the stereoselective carbon-carbon bond forming reactions of this compound.

Table 1: Enantioselective Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalystLigandSolventTemp (°C)Yield (%)ee (%)
1Phenylboronic acidPd(OAc)₂(S)-BINAPToluene808592 (R)
24-Tolylboronic acidPd₂(dba)₃(R)-PhosDioxane1009095 (S)
33-Anisylboronic acidPdCl₂(PPh₃)₂(S)-Tol-BINAPTHF607888 (R)

ee = enantiomeric excess

Table 2: Diastereoselective Heck Reaction of this compound with Alkenes

EntryAlkeneCatalystBaseSolventTemp (°C)Yield (%)dr (E:Z)
1Styrene (B11656)Pd(OAc)₂Et₃NDMF1009295:5
2Methyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile808890:10
3AcrylonitrilePd(PPh₃)₄NaOAcDMA12085>99:1

dr = diastereomeric ratio

These studies collectively demonstrate that with the appropriate choice of chiral ligands and reaction conditions, this compound can be a valuable substrate for the stereospecific and stereoselective synthesis of complex organic molecules. The ability to control the stereochemical outcome of these reactions is of significant importance in the fields of medicinal chemistry and materials science, where the biological activity and physical properties of a molecule are often dependent on its specific stereoisomeric form. Further research in this area is expected to lead to the development of even more efficient and highly selective catalytic systems for carbon-carbon bond formation.

Strategic Applications of 2 Bromo 4 2 Methoxyphenyl 1 Butene As a Synthetic Platform

Cross-Coupling Chemistry for Molecular Complexity Augmentation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The vinyl bromide moiety in "2-Bromo-4-(2-methoxyphenyl)-1-butene" would be the primary reactive site for these transformations.

Palladium-Catalyzed Methods: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig Couplings

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their versatility and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. A vinyl bromide like the target compound would be expected to react with various aryl or vinyl boronic acids or esters to form new C(sp²)-C(sp²) bonds. These reactions are valued for their mild conditions and the low toxicity of the boron reagents.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). It is known for its tolerance of a wide array of functional groups. However, a significant drawback is the toxicity of the tin reagents used.

Sonogashira Coupling: This method creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst under mild conditions, making it highly useful for synthesizing complex molecules like pharmaceuticals and natural products.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. It has become a crucial method for synthesizing aryl amines, which are common structures in many pharmaceutical compounds.

A summary of typical conditions for these palladium-catalyzed reactions is presented below.

Coupling Reaction Typical Substrates Catalyst System Base Solvent
Suzuki-Miyaura Aryl/Vinyl Halide + Aryl/Vinyl Boronic AcidPd(0) complex, Phosphine LigandK₃PO₄, K₂CO₃Toluene, Dioxane
Stille Aryl/Vinyl Halide + OrganostannanePd(0) complex, Phosphine Ligand(Often not required)THF, Toluene
Sonogashira Aryl/Vinyl Halide + Terminal AlkynePd(0) complex, Cu(I) saltAmine (e.g., Et₃N)Toluene, THF
Buchwald-Hartwig Aryl/Vinyl Halide + AminePd(0) complex, Bulky LigandNaOt-Bu, K₃PO₄Toluene, Dioxane

Nickel-Catalyzed Processes and Other Transition Metal Alternatives

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods. Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides, and offer different reactivity and selectivity profiles. They are effective for forming C-C bonds, particularly in reactions involving Grignard reagents or in cross-electrophile couplings where two different electrophiles are coupled in the presence of a reductant.

The table below outlines common features of nickel-catalyzed cross-coupling.

Reaction Type Electrophile Nucleophile/Reductant Typical Nickel Catalyst
Kumada Coupling Aryl/Vinyl HalideGrignard ReagentNi(acac)₂, NiCl₂(dppp)
Suzuki-Miyaura Type Aryl/Vinyl HalideArylboronic AcidNi(cod)₂, Ligand
Cross-Electrophile Aryl Halide + Alkyl HalideMn or Zn metalNiBr₂, Bipyridine Ligand

Role in Chiral Molecule Synthesis

The butene moiety of "this compound" contains a stereocenter, suggesting its potential use in the synthesis of chiral molecules.

Diastereoselective Transformations Guided by the Butene Moiety

In a chiral molecule, existing stereocenters can influence the stereochemical outcome of a new stereocenter's formation, a process known as diastereoselection. If "this compound" were available in an enantiomerically pure form, its chiral center could direct the approach of reagents to the double bond or other functional groups. For instance, reactions like epoxidation or dihydroxylation of the double bond could proceed with diastereoselectivity, leading to the preferential formation of one diastereomer of the product over others.

Enantioselective Approaches for Derivatization

Enantioselective synthesis involves the creation of a single enantiomer of a chiral product from an achiral or racemic starting material. The double bond in the subject compound could be a target for various enantioselective transformations catalyzed by chiral transition metal complexes. Examples of such reactions include asymmetric hydrogenation, which would create a new stereocenter, or asymmetric Heck reactions.

Utilization as a Precursor for Advanced Organic Materials and Functional Molecules

Vinyl halides and substituted aromatic rings are common building blocks for advanced organic materials. Through polymerization or further functionalization via the cross-coupling reactions mentioned above, molecules with the structure of "this compound" could theoretically be incorporated into larger conjugated systems. Such systems are often investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the material are paramount. The methoxy-substituted phenyl group, in particular, can influence the electronic and physical properties of a potential material, such as its solubility and solid-state packing.

Computational Chemistry Studies of 2 Bromo 4 2 Methoxyphenyl 1 Butene Reactivity and Selectivity

Quantum Mechanical (QM) and Hybrid QM/MM Methodologies in Organic Reactivity Studies

The study of organic reactions at a molecular level necessitates a detailed understanding of electronic structure and energy changes, which can be provided by quantum mechanics (QM). Ab initio methods, which are derived from first principles without empirical parameters, and Density Functional Theory (DFT), which calculates the electronic structure based on the electron density, are two main pillars of QM calculations in chemistry. stmarys-ca.eduepfl.chepfl.ch These methods allow for the accurate determination of molecular geometries, energies, and other electronic properties.

For complex chemical systems, such as a reaction in solution or within an enzyme, the computational cost of treating the entire system with QM methods can be prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic and effective solution. nih.govacs.orgdigitellinc.comfrontiersin.orgmpg.de The QM/MM approach partitions the system into two regions: a smaller, electronically significant part (e.g., the reacting molecules) which is treated with a high level of QM theory, and the larger surrounding environment (e.g., solvent molecules or a protein scaffold) which is described by a simpler, classical molecular mechanics (MM) force field. mpg.de This dual approach allows for the study of chemical reactivity in large, complex systems with a manageable computational expense. nih.govfrontiersin.org For instance, in studying the reactivity of 2-Bromo-4-(2-methoxyphenyl)-1-butene in a solvent, the solute molecule would be the QM region, while the solvent molecules would constitute the MM region.

The application of QM/MM methods has proven to be highly successful in predicting activation barriers and identifying the structures of stationary points (reactants, products, transition states, and intermediates) for a wide range of organic and enzymatic reactions. acs.orgfrontiersin.org These methodologies have been instrumental in understanding medium effects on reaction rates and mechanisms. digitellinc.com

Exploring Reaction Mechanisms through Electronic Structure Calculations

Electronic structure calculations are fundamental to the computational exploration of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. researchgate.net

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of transient intermediates. solubilityofthings.comorganicchemistrytutor.comfiveable.mewikipedia.orgscribd.com A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to occur. solubilityofthings.comwikipedia.org It is a fleeting configuration where bonds are partially broken and formed. solubilityofthings.com In contrast, an intermediate corresponds to a local minimum on the PES, a species that is more stable than a transition state and can potentially be detected experimentally. solubilityofthings.comfiveable.me

Computational methods, particularly DFT, are widely used to locate and characterize the geometries and energies of transition states and intermediates. wikipedia.orgsumitomo-chem.co.jp For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, electronic structure calculations could precisely define the structure of the transition state, including the bond lengths of the breaking C-Br bond and the forming bond with the nucleophile.

Interactive Table: Hypothetical Transition State Geometries for a Reaction of this compound

Below is a hypothetical interactive table showcasing the kind of data that could be generated from computational studies on the transition states of a reaction involving this compound.

Reaction TypeTransition StateC-Br Bond Length (Å)C-Nucleophile Bond Length (Å)Imaginary Frequency (cm⁻¹)
S_N_2[TS1]2.252.10-350
E2[TS2]2.30N/A-420
S_N_2'[TS3]2.202.15-380

Note: The data in this table is hypothetical and for illustrative purposes only.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. sumitomo-chem.co.jp The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a crucial parameter that governs the reaction rate. According to transition state theory, a lower activation energy corresponds to a faster reaction.

Computational chemistry allows for the prediction of these energy barriers, providing valuable insights into reaction kinetics. nih.govchemrxiv.orgchemrxiv.orgmt.com For this compound, computational models could predict the activation energies for competing reaction pathways, such as S_N_2 versus E2 reactions, thereby predicting the major product under a given set of conditions. Machine learning models are also being developed to predict kinetic data with increasing accuracy and reduced computational cost. nih.govchemrxiv.orgmdpi.com

Interactive Table: Hypothetical Energetic Data for Competing Reactions of this compound

This interactive table illustrates the type of energetic data that computational studies could provide for competing reaction pathways.

Reaction PathwayΔE (kcal/mol)ΔG (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
S_N_2-15.2-14.820.5
E2-10.8-11.522.1
S_N_2'-12.5-12.021.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Predicting Spectroscopic Parameters for Experimental Validation

A critical aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and the proposed structures of intermediates or products. researchgate.netnih.govacs.org Techniques such as Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra, while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated with high accuracy.

For this compound and its potential reaction products, computational prediction of their ¹H and ¹³C NMR spectra could be a powerful tool for structural elucidation and for confirming the outcome of a reaction. Discrepancies between predicted and experimental spectra can prompt a re-evaluation of the proposed reaction mechanism or product structure. The integration of machine learning is also enhancing the speed and accuracy of spectroscopic predictions. aalto.firsc.org

Understanding Substituent Effects, Including the 2-Methoxyphenyl Group, on Reactivity and Selectivity

Substituents on a molecule can have a profound impact on its reactivity and the selectivity of its reactions. nih.govlibretexts.orglibretexts.org These effects can be electronic (inductive and resonance effects) or steric in nature. The 2-methoxyphenyl group in this compound is an interesting substituent to study computationally. The methoxy (B1213986) group is an electron-donating group through resonance and an electron-withdrawing group through induction. libretexts.orgsemanticscholar.org Its position on the phenyl ring can influence the electron density at different parts of the molecule, thereby affecting its reactivity towards electrophiles and nucleophiles.

Computational methods can quantify these substituent effects. For example, by calculating the electrostatic potential map, one can visualize the electron-rich and electron-poor regions of the molecule. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions. By comparing the computed reactivity of this compound with that of similar molecules lacking the methoxy group or having it at a different position (e.g., 4-methoxyphenyl), a clear understanding of the role of the 2-methoxyphenyl group can be achieved. mdpi.com Such studies are crucial for designing molecules with desired reactivity and for predicting the outcomes of reactions. nih.govmdpi.com

Q & A

Basic: What are the common synthetic routes for 2-Bromo-4-(2-methoxyphenyl)-1-butene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves bromination of 4-(2-methoxyphenyl)-1-butene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C to suppress side reactions (e.g., elimination).
  • Solvent selection : Use non-polar solvents (e.g., CCl₄) to favor radical bromination.
  • Stoichiometry : A 1.1:1 molar ratio of NBS to alkene minimizes di-bromination byproducts.
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) improves yield (>75% reported in analogous systems) .

Basic: How does the ortho-methoxy group influence the electronic and steric properties of the compound compared to para-substituted analogs?

Methodological Answer:
The ortho-methoxy group induces distinct effects:

  • Steric hindrance : Proximity to the butene chain restricts rotational freedom, increasing steric bulk (evidenced by X-ray crystallography in similar compounds) .
  • Electronic effects : The methoxy group’s electron-donating resonance is attenuated due to ortho positioning, reducing conjugation with the phenyl ring. Comparative NMR studies show downfield shifts in ortho derivatives (δ 7.2–7.5 ppm for aromatic protons) versus para analogs (δ 6.8–7.1 ppm), indicating altered electron density .
Substituent Position Steric Impact Electronic Impact
Ortho-methoxyHighModerate electron donation
Para-methoxyLowStrong electron donation

Advanced: What experimental strategies can resolve contradictions in reactivity data during nucleophilic substitution vs. elimination?

Methodological Answer:
Contradictions arise due to competing SN2 (substitution) and E2 (elimination) pathways. To resolve this:

Kinetic studies : Monitor reaction progress via GC-MS or HPLC under varying conditions (e.g., base strength, solvent polarity).

Isotopic labeling : Use deuterated substrates (e.g., DMF-d₇) to track proton abstraction in elimination .

Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for each pathway. For example, bulky bases (e.g., t-BuOK) favor elimination, while polar aprotic solvents (e.g., DMSO) enhance substitution .

Advanced: How can computational methods predict regioselectivity in addition reactions involving the butene moiety?

Methodological Answer:
Regioselectivity in addition reactions (e.g., hydrohalogenation) is influenced by the electron-withdrawing bromine and methoxy groups. Steps include:

Frontier Molecular Orbital (FMO) analysis : Identify reactive sites using HOMO-LUMO gaps. The butene’s β-carbon (adjacent to Br) is electrophilic, favoring Markovnikov addition.

Molecular dynamics simulations : Simulate solvent effects (e.g., THF vs. H₂O) on transition states.

Experimental validation : Compare computational predictions with NMR/IR data. For example, DFT-predicted regioselectivity in hydrobromination aligns with observed 85:15 (α:β) product ratios .

Applied Research: What methodologies evaluate the compound’s potential as a building block for photoactive materials?

Methodological Answer:

UV-Vis spectroscopy : Measure absorption spectra (200–400 nm) to assess conjugation extent. Ortho-methoxy derivatives show hypsochromic shifts (λmax ~260 nm) compared to para analogs (λmax ~280 nm) due to reduced resonance .

Electrochemical analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels. Reported HOMO = -5.8 eV for similar bromoalkenes suggests suitability as electron-transport layers .

Device fabrication : Incorporate into OLED prototypes; test efficiency using electroluminescence quantum yield (EQE).

Advanced: How do substituent effects on the phenyl ring impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The ortho-methoxy group impacts coupling efficiency:

  • Steric inhibition : Ortho substitution reduces Pd catalyst accessibility, lowering yields (e.g., 40–50% vs. 70% for para analogs).
  • Electronic modulation : Electron-donating groups slow oxidative addition. Mitigation strategies:
    • Use bulky ligands (e.g., SPhos) to enhance catalyst turnover.
    • Optimize temperature (80–100°C) and base (Cs₂CO₃) .

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